Trichloro(2-methylpentyl)silane

Description

Properties

CAS No. |

18151-51-4 |

|---|---|

Molecular Formula |

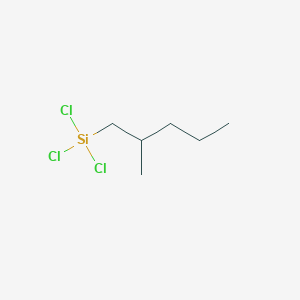

C6H13Cl3Si |

Molecular Weight |

219.6 g/mol |

IUPAC Name |

trichloro(2-methylpentyl)silane |

InChI |

InChI=1S/C6H13Cl3Si/c1-3-4-6(2)5-10(7,8)9/h6H,3-5H2,1-2H3 |

InChI Key |

MDBOCLROFVYFHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichloro(2-methylpentyl)silane can be synthesized through the direct chlorination of 2-methylpentylsilane. The reaction typically involves the use of chlorine gas in the presence of a catalyst, such as aluminum chloride, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective formation of the trichlorosilane derivative.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions. The process may also include purification steps such as distillation to remove any impurities and ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Trichloro(2-methylpentyl)silane undergoes various types of chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Alcoholysis: Reacts with alcohols to form alkoxysilanes and hydrochloric acid.

Reduction: Can be reduced by alkali metals to form crosslinked silicon-containing materials.

Common Reagents and Conditions

Hydrolysis: Water, typically under acidic or basic conditions.

Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.

Reduction: Alkali metals such as sodium or potassium, usually under an inert atmosphere.

Major Products Formed

Hydrolysis: Silanols and hydrochloric acid.

Alcoholysis: Alkoxysilanes and hydrochloric acid.

Reduction: Crosslinked silicon-containing materials and alkali metal chlorides.

Scientific Research Applications

Trichloro(2-methylpentyl)silane has several applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and polymers.

Biology: Employed in the modification of surfaces for biological assays and experiments.

Medicine: Investigated for its potential use in drug delivery systems and biomedical materials.

Industry: Utilized in the production of silicone resins, adhesives, and sealants.

Mechanism of Action

The mechanism of action of trichloro(2-methylpentyl)silane involves its reactivity with nucleophiles, such as water or alcohols, leading to the formation of silanols or alkoxysilanes. The silicon-carbon bond in the compound is highly reactive, allowing for various chemical transformations. The molecular targets and pathways involved in these reactions are primarily related to the formation and breaking of silicon-oxygen and silicon-carbon bonds.

Comparison with Similar Compounds

Structural Features and Molecular Diversity

The table below highlights key structural differences and similarities among trichloro(2-methylpentyl)silane and its analogues:

Key Observations:

- Substituent Chemistry : Fluorinated (FOTS) and chlorinated (3-chloropropyl) variants exhibit distinct electronic properties due to electronegative substituents, influencing applications in surface treatments .

Physical Properties and Performance

Hydrophobicity and Surface Modification:

- Trichloro(octyl)silane : Used to modify poly(ethylene terephthalate) membranes, increasing contact angles to >120° for oil-water separation. Pore diameter reduction correlates with silane concentration .

- FOTS: Fluorinated chains yield superhydrophobic surfaces (contact angles >150°) but reduce charge mobility in electronic devices, unlike non-fluorinated analogues .

- This compound : Predicted to exhibit moderate hydrophobicity between linear octyl and rigid cyclohexyl derivatives due to balanced steric and electronic effects .

Thermal and Collisional Properties:

- Collision Cross-Section (CCS) : Predicted CCS values for this compound adducts range from 153.6–166.2 Ų, reflecting its molecular volume and branching .

- Boiling Points : Linear trichloro(hexyl)silane likely has a lower boiling point than branched 2-methylpentyl analogues due to reduced intermolecular forces.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.